Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate

Catalog No.
S13997831
CAS No.
M.F
C12H18BrNO3
M. Wt
304.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-...

Product Name

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate

IUPAC Name

tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate

Molecular Formula

C12H18BrNO3

Molecular Weight

304.18 g/mol

InChI

InChI=1S/C12H18BrNO3/c1-11(2,3)17-10(15)14-8-4-5-12(16,9-14)6-7-13/h16H,4-5,8-9H2,1-3H3

InChI Key

ZNBBULOHAJQXGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C#CBr)O

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H22BrNO2C_{12}H_{22}BrNO_2 and a molecular weight of approximately 292.21 g/mol. It features a piperidine ring substituted with a tert-butyl group, a bromoethynyl moiety, and a hydroxyl group, making it structurally unique among piperidine derivatives. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its functional groups that can participate in various

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate can undergo several chemical transformations:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The hydroxyl group can be reduced to form alkane derivatives.
  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Cyclization Reactions: The functional groups can facilitate cyclization, leading to the formation of complex cyclic structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions:

  • Formation of the Piperidine Core: Starting from commercially available piperidine derivatives, the tert-butyl group is introduced via alkylation methods.
  • Bromoethynyl Substitution: A bromoethynyl group is added through nucleophilic substitution reactions involving ethynyl bromide.
  • Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions or by hydrolysis of suitable precursors.

These methods allow for the efficient construction of the target compound while providing opportunities for further functionalization.

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Research: In studies investigating the structure-activity relationship of piperidine derivatives.

Interaction studies involving tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate could focus on its binding affinity to specific receptors or enzymes. Such studies are crucial for understanding its pharmacological profile and potential therapeutic uses. Techniques such as surface plasmon resonance or isothermal titration calorimetry may be employed to elucidate these interactions.

Several compounds share structural similarities with tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate. These include:

Compound NameCAS NumberSimilarity Index
Tert-butyl 3-bromopiperidine-1-carboxylate849928-26-30.87
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate301221-79-40.85
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate188869-05-80.90
(R)-tert-butyl 3-bromopiperidine-1-carboxylate1354000-03-50.87
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate1312412-87-50.90

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

303.04701 g/mol

Monoisotopic Mass

303.04701 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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